An In-depth Technical Guide to 6-Chloro-5-fluoropyridine-3-sulfonyl chloride
An In-depth Technical Guide to 6-Chloro-5-fluoropyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (CAS No. 1261737-06-7), a key building block in modern medicinal chemistry. The strategic placement of chloro and fluoro substituents on the pyridine ring, combined with the reactive sulfonyl chloride handle, makes this compound a highly valuable intermediate for the synthesis of novel therapeutic agents. This document delves into its chemical properties, established and potential synthetic routes, core applications in drug discovery with a focus on sulfonamide synthesis, and critical safety and handling protocols. A detailed, representative experimental procedure for sulfonamide formation is provided to illustrate its practical utility in the laboratory.
Core Compound Identification and Properties
6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a substituted heteroaromatic compound distinguished by its trifunctional nature. The pyridine core is a well-established scaffold in numerous FDA-approved drugs. The fluoro and chloro groups modulate the electronic properties and metabolic stability of derivatives, while the sulfonyl chloride group serves as a potent electrophilic site for coupling reactions.[1]
| Property | Value | Source |
| CAS Number | 1261737-06-7 | 2[2] |
| Molecular Formula | C₅H₂Cl₂FNO₂S | 2[2] |
| Molecular Weight | 230.05 g/mol | N/A |
| Purity | Typically >97% | N/A |
| Appearance | White to off-white solid | N/A |
| Storage | Store at 0-4°C, moisture sensitive | N/A |
Synthesis Strategies and Mechanistic Considerations
The synthesis of heteroaryl sulfonyl chlorides is a critical challenge in organic synthesis due to the potential instability of the target compounds. Several robust methods are applicable for the preparation of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, primarily revolving around the introduction of the sulfonyl chloride moiety onto a pre-functionalized pyridine ring.
Diazotization-Sulfonylation of Aminopyridines (Sandmeyer-type Reaction)
This is one of the most common and versatile methods for introducing a sulfonyl chloride group onto an aromatic or heteroaromatic ring. The likely precursor for this route is 3-amino-6-chloro-5-fluoropyridine.
Causality Behind the Method: The process leverages the conversion of a stable amino group into a highly reactive diazonium salt. This intermediate can then be intercepted by sulfur dioxide in the presence of a copper catalyst (typically CuCl or CuCl₂) and a chloride source to form the desired sulfonyl chloride.
-
Step 1: Diazotization: The aminopyridine is treated with a nitrite source (e.g., sodium nitrite) in a strong acid (e.g., HCl) at low temperatures (typically 0-5°C) to form the corresponding diazonium salt. Maintaining low temperatures is critical to prevent premature decomposition of the unstable diazonium intermediate.
-
Step 2: Sulfonylation: The cold diazonium salt solution is then added to a solution saturated with sulfur dioxide and containing a copper(I) or copper(II) chloride catalyst.[3][4] The catalyst facilitates the displacement of the diazonium group and the formation of the C-S bond.
Caption: Diazotization-Sulfonylation Synthetic Route.
Oxidative Chlorination of Thio-Compounds
An alternative strategy involves the synthesis of a corresponding thiol or disulfide precursor, which is then subjected to oxidative chlorination.
Causality Behind the Method: This approach builds the C-S bond first, often through nucleophilic aromatic substitution, and then oxidizes the sulfur atom to the sulfonyl chloride state. Reagents like chlorine gas in an acidic aqueous medium or other chlorinating agents are used.[3] This method avoids the sometimes harsh conditions of diazotization but requires a suitable thio-precursor. A general patent describes the use of chlorous acid or its salts under acidic conditions for the oxidative chlorination of various sulfur-containing compounds to yield sulfonyl chlorides.[5]
Core Reactivity and Applications in Drug Discovery
The primary utility of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride lies in its role as an electrophile for the synthesis of sulfonamides. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of drugs including antibacterials, diuretics, antivirals, and carbonic anhydrase inhibitors.[6][7]
Mechanism of Sulfonamide Formation: The sulfur atom in the sulfonyl chloride is highly electrophilic. It readily reacts with nucleophiles, most commonly primary or secondary amines, to displace the chloride and form a stable S-N bond. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to quench the HCl byproduct.
Caption: General Reaction for Sulfonamide Synthesis.
Field-Proven Insights:
-
Carbonic Anhydrase Inhibitors: The pyridine-3-sulfonamide scaffold is a key feature in the design of carbonic anhydrase inhibitors (CAIs). The electron-withdrawing nature of the dichlorinated pyridine ring in the final product enhances the acidity of the sulfonamide group, which is crucial for coordinating to the zinc ion within the enzyme's active site.[8] This makes 6-Chloro-5-fluoropyridine-3-sulfonyl chloride a valuable starting material for developing isoform-selective CAIs targeting cancer-associated isoforms like hCA IX and hCA XII.[8]
-
Antifungal Agents: Novel N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives have shown potent antifungal activity, in some cases exceeding that of the established drug fluconazole.[8] The synthesis of such compounds relies on intermediates like the title compound.
-
Kinase Inhibitors & Other Scaffolds: The chloro and fluoro groups on the pyridine ring provide additional handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for high-throughput screening against various biological targets.
Safety, Handling, and Hazard Mitigation
While a specific Safety Data Sheet (SDS) for 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is not publicly available, data from closely related pyridine sulfonyl chlorides provide essential safety guidance. These compounds are hazardous and must be handled with extreme care.[9][10]
Hazard Identification (based on related compounds):
| Hazard | Description | Precautionary Statement |
| Skin Corrosion | Causes severe skin burns and chemical burns.[9][10] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/clothing.[10] |
| Eye Damage | Causes serious, potentially irreversible eye damage.[9][10] | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or vapors.[10] | P261: Avoid breathing mist or vapours. P271: Use only outdoors or in a well-ventilated area.[10] |
| Reactivity with Water | Reacts violently with water, liberating toxic gas (HCl).[9] | Do not allow contact with water. Store in a dry, inert atmosphere. |
Self-Validating Protocol for Safe Handling:
-
Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using butyl rubber gloves), and tight-fitting safety goggles with a face shield.[9]
-
Dispensing: Weigh the solid compound in the fume hood. Avoid creating dust. Use glass or PTFE-lined equipment.
-
Reaction Quenching: Reactions should be quenched carefully and slowly, often by adding the reaction mixture to ice, to manage the exotherm and any gas evolution.
-
Spill & Waste Management: In case of a spill, do not use water. Cover with a dry, inert absorbent material (e.g., sand, vermiculite), sweep up, and place in a designated hazardous waste container.[9] Dispose of all waste in accordance with institutional and local regulations.
Representative Experimental Protocol: Synthesis of a N-Aryl Sulfonamide
This protocol describes a general, self-validating procedure for the reaction of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride with a generic aniline to form the corresponding sulfonamide.
Objective: To synthesize N-(aryl)-6-chloro-5-fluoropyridine-3-sulfonamide.
Materials:
-
6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Anhydrous Pyridine (3.0 eq) or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Methodology:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), add 6-Chloro-5-fluoropyridine-3-sulfonyl chloride (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Solvent Addition: Dissolve the sulfonyl chloride in anhydrous DCM. Cool the flask to 0°C using an ice-water bath.
-
Nucleophile Addition: In a separate flask, dissolve the substituted aniline (1.1 eq) and anhydrous pyridine (3.0 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction: Add the aniline/pyridine solution dropwise to the stirred sulfonyl chloride solution at 0°C over 15-20 minutes.
-
Causality: The dropwise addition at low temperature controls the exothermic reaction between the highly reactive sulfonyl chloride and the amine. Pyridine acts as both a catalyst and a base to neutralize the HCl generated, driving the reaction to completion.
-
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1M HCl.
-
Self-Validation: The acidic wash removes the excess pyridine base. An exothermic reaction and/or gas evolution may occur.
-
-
Workup - Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine.
-
Self-Validation: Each wash removes specific impurities. The bicarbonate wash should be done carefully to vent any CO₂ evolution.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure sulfonamide product.
References
-
Supporting Information for an unspecified publication. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]
-
Angene Chemical. (2025, February 12). Safety Data Sheet: 2-Chloro-5-(chloromethyl)-3-fluoropyridine. [Link]
-
Caddick, S., et al. (n.d.). The Synthesis of Functionalised Sulfonamides. University College London. [Link]
-
Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(52), 18403-18407. [Link]
-
Willis, M. C. (2017). Synthesis of sulfonamides. In Science of Synthesis: Knowledge Updates 2017/3. Thieme. [Link]
- Google Patents. (2013).
-
El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Current Organic Synthesis, 17(4), 252-268. [Link]
- Google Patents. (1998). FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.
-
ChemBest. (n.d.). MSDS of 6-fluoropyridine-2-sulfonyl chloride. [Link]
- Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
-
Thull, U., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 224, 113709. [Link]
- Google Patents. (2005). EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride.
-
Buchwald, S. L., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3390–3393. [Link]
-
Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science, 1(7), 124-126. [Link]
-
Sultan, A. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews, 5(10). [Link]
-
Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(1), 231-236. [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1261737-06-7|6-Chloro-5-fluoropyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 5. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Amino-5-chloropyridine-3-sulfonamide | Benchchem [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. angenechemical.com [angenechemical.com]

